molecular formula C22H22N2O6 B5498057 3,6-bis(3,4-dimethoxybenzylidene)-2,5-piperazinedione

3,6-bis(3,4-dimethoxybenzylidene)-2,5-piperazinedione

Cat. No. B5498057
M. Wt: 410.4 g/mol
InChI Key: WJMDNUKWDXZJON-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine derivatives, which might be structurally similar to the compound you’re asking about, are an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . They are characterized by unique physical and chemical properties, biological activities, and industrial applications .


Molecular Structure Analysis

The molecular structure of acridine derivatives allows them to act as DNA intercalators . This means they can insert themselves between the base pairs in the DNA double helix, which can interfere with the normal functioning of the DNA molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “3,6-bis(3,4-dimethoxybenzylidene)-2,5-piperazinedione” are not available, acridine derivatives have been shown to undergo a variety of chemical reactions . For instance, they can act as DNA intercalators and inhibit topoisomerase or telomerase enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .

Mechanism of Action

The mechanism of action of acridine derivatives is often related to their ability to intercalate DNA . This can disrupt the normal functioning of the DNA molecule, which can lead to cell death . This property is often exploited in the development of anticancer drugs .

Future Directions

The future directions in the study of acridine derivatives and similar compounds likely involve the development of more effective, more selective, and less toxic drugs . There is also interest in exploring their potential applications in the treatment of various diseases, including cancer, bacterial, parasitic, viral, and Alzheimer’s disease .

properties

IUPAC Name

(3E,6E)-3,6-bis[(3,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-27-17-7-5-13(11-19(17)29-3)9-15-21(25)24-16(22(26)23-15)10-14-6-8-18(28-2)20(12-14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMDNUKWDXZJON-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=CC3=CC(=C(C=C3)OC)OC)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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